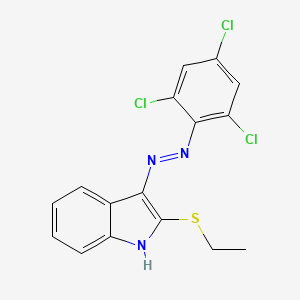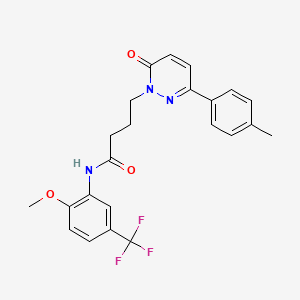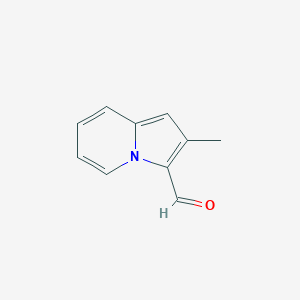
2-Methylindolizine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Recent methods for the synthesis of indolizines, which include 2-Methylindolizine-3-carbaldehyde, have been discussed in several papers . These methods can be categorized into four distinct categories: cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates through the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate has been described .Molecular Structure Analysis
The molecular structure of 2-Methylindolizine-3-carbaldehyde is represented by the InChI code1S/C10H9NO/c1-8-6-9-4-2-3-5-11(9)10(8)7-12/h2-7H,1H3 . The molecular weight of the compound is 159.19 . Chemical Reactions Analysis
Indolizine derivatives, including 2-Methylindolizine-3-carbaldehyde, have been found to exhibit a variety of biological activities . The reaction of 2-aryl-1H-indole-3-carbaldehyde and propargyl bromide in Magnetized water, K2CO3 provides 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes .Physical And Chemical Properties Analysis
2-Methylindolizine-3-carbaldehyde is a powder with a melting point of 51-52 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research highlights the versatility of indolizine derivatives in organic synthesis, demonstrating their utility in "One-pot" cascade reactions and annulation processes. For example, pyrrole-2-carbaldehydes, closely related to indolizine carbaldehydes, have been engaged in practical reactions with nitroethylenes to yield either 5,6-dihydroindolizines or indolizines, depending on reaction conditions (Zhong, Zhu, & Zou, 2017). Additionally, base-promoted annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters for synthesizing multisubstituted 5,6-dihydroindolizines showcases the synthetic flexibility of these compounds (Zhang et al., 2022).
Biological Activities
Indole derivatives, sharing a core structural motif with indolizines, exhibit significant biological activities. A study on indole-3-carbaldehyde semicarbazone derivatives revealed their antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting the potential of structurally similar compounds for antimicrobial applications (Carrasco et al., 2020).
Material Science and Catalysis
Indolizine derivatives also find applications in material science and catalysis. A notable example is the clean and efficient synthesis of 3-aminoindolizines using a recyclable CuCN/[bmim]PF6 system, highlighting the role of indolizine derivatives in green chemistry and catalysis (Mohammod et al., 2022).
Supramolecular Chemistry
Indolizine derivatives contribute to the development of supramolecular structures with potential applications in nanotechnology and molecular electronics. For instance, a study on the synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates with larvicidal activity against Anopheles arabiensis demonstrates the intersection of organic synthesis, supramolecular chemistry, and biological applications (Chandrashekharappa et al., 2018).
Wirkmechanismus
Target of Action
Indolizine, a nitrogen-containing heterocycle, is known to have a variety of potential biological activities .
Mode of Action
Indolizine derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Indolizine derivatives are known to have potential biological activities, suggesting they may interact with various biochemical pathways .
Result of Action
Indolizine derivatives are known to have a variety of potential biological activities .
Safety and Hazards
Zukünftige Richtungen
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Many approaches for their synthesis have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . This suggests that future research may focus on developing novel approaches for the synthesis of indolizine and its derivatives .
Eigenschaften
IUPAC Name |
2-methylindolizine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-11(9)10(8)7-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNHZFJVTGYUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806810.png)
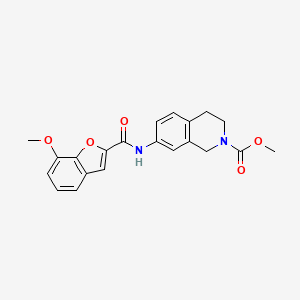
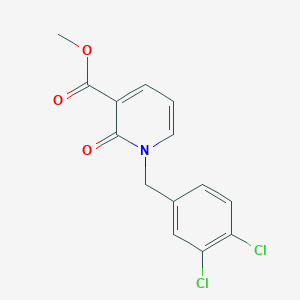
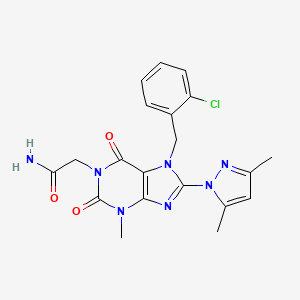
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)
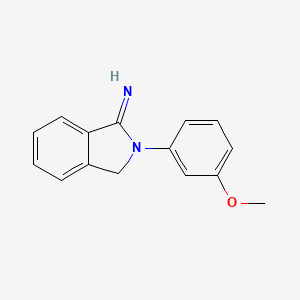
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)
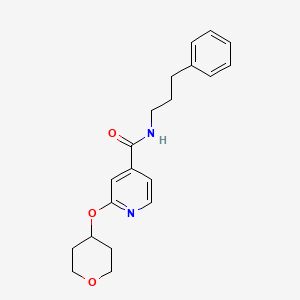
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806827.png)

